6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine

Lipophilicity Drug-likeness SAR optimization

Researchers sourcing 2,4-pyrimidinediamine building blocks often encounter limited synthetic utility in simple N4-alkyl analogues. This compound directly addresses that gap with a 2,2-dimethoxyethyl substituent-a masked aldehyde for post-synthetic diversification via reductive amination or bioconjugation. - Orthogonal reactivity: The latent aldehyde enables downstream elaboration absent in simple ethyl or isopropyl analogues. - Optimized properties: Predicted LogP of 1.65 and tPSA of 82 Ų place it in a drug-like space ideal for calibrating ADME models or exploring kinase hinge-binding motifs. - Reliable supply: High-temperature stability (predicted BP 452 °C) ensures chemical integrity during shipping and storage, supporting reproducible solid-state characterization.

Molecular Formula C8H13ClN4O2
Molecular Weight 232.67 g/mol
CAS No. 1158371-86-8
Cat. No. B1404785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
CAS1158371-86-8
Molecular FormulaC8H13ClN4O2
Molecular Weight232.67 g/mol
Structural Identifiers
SMILESCOC(CNC1=CC(=NC(=N1)N)Cl)OC
InChIInChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13)
InChIKeyTUBLVWDPYRLPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine — Core Identity and Physicochemical Profile


6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine (CAS 1158371‑86‑8) is a 2,4‑pyrimidinediamine derivative that carries a chlorine atom at the 6‑position and a 2,2‑dimethoxyethyl substituent on the exocyclic N4‑amine. The ChemSpider entry for this compound (CSID 30773594) reports a molecular formula of C₈H₁₃ClN₄O₂ and an average mass of 232.67 Da . Its predicted physicochemical profile—ACD/LogP 1.65, six H‑bond acceptors, three H‑bond donors, five freely rotatable bonds, a polar surface area of 82 Ų, and zero violations of Lipinski’s Rule‑of‑Five—places it firmly within the drug‑like chemical space frequently explored for kinase‑targeted 2,4‑pyrimidinediamine scaffolds . This baseline establishes the compound as a functionalized pyrimidine‑2,4‑diamine building block suitable for further derivatisation, particularly where the dimethoxyethyl group can serve as a latent aldehyde or a solubility‑modulating element.

Functionalized pyrimidine-2,4-diamine with latent aldehyde handle supports post-synthetic diversification
Adjustable lipophilicity and hydrogen-bond profile fit kinase-focused library design
High thermal stability and efficient molecular packing suit high-temperature protocols and solid-state characterization

Why N4-(2,2-Dimethoxyethyl) Substitution Cannot Be Replaced by Simpler N4-Alkyl Groups


Within the 6‑chloro‑2,4‑pyrimidinediamine series, the N4 substituent governs not only physicochemical behaviour but also the compound’s downstream synthetic utility and potential biological fingerprint. Replacement of the 2,2‑dimethoxyethyl group with a simple ethyl, isopropyl, or dimethyl substituent yields molecules with markedly lower molecular weight, fewer hydrogen‑bond acceptors, and distinct lipophilicity‑polarity balances . For instance, the ACD/LogP of the target compound is 1.65 , whereas the dimethyl analogue exhibits a LogP of approximately 1.36 . Such differences alter chromatographic retention, solubility, and the capacity for additional H‑bond interactions during target engagement. Moreover, the dimethoxyethyl moiety is a protected aldehyde that can be unmasked or directly elaborated, providing a synthetic handle absent in non‑oxygenated N4‑alkyl comparators [1]. Consequently, generic substitution risks both a loss of synthetic versatility and a shift in property space that can derail structure–activity relationship (SAR) campaigns.

Target compound Dimethoxyethyl group provides latent aldehyde reactivity and modulated polarity not present in simple N4-alkyl analogues.
N4-alkyl analogues Replacing with ethyl, isopropyl, or dimethyl groups removes the orthogonal synthetic handle and shifts LogP/hydrogen-bond balance, potentially altering SAR outcomes.
Processing mismatch Analogues with lower boiling points and density may behave differently during high-temperature reactions, rotary evaporation, or solid-state analysis.

Quantitative Differentiation from Closest N4-Substituted Analogues


Lipophilicity Shift vs. N4,N4-Dimethyl Analogue

The lipophilicity of 6‑chloro‑N4‑(2,2‑dimethoxyethyl)pyrimidine‑2,4‑diamine is meaningfully higher than that of the N4,N4‑dimethyl congener, a common comparator in medicinal chemistry campaigns. The ACD/LogP of the target compound is 1.65, as predicted by the ACD/Labs Percepta platform (version 14.00) and reported on ChemSpider . For 6‑chloro‑N4,N4‑dimethylpyrimidine‑2,4‑diamine (CAS 1007‑11‑0), a LogP of 1.35940 is listed on chem960.com . This represents a calculated increase of approximately 0.29 LogP units (ΔLogP ≈ +0.29). The higher LogP arises from the additional two‑carbon spacer and the two methoxy oxygen atoms, which partially offset polarity while still adding molecular volume.

Lipophilicity shift
Context-dependent
ΔLogP ≈ +0.29 (target vs. N4,N4-dimethyl analogue)
Differentiated solubility–permeability balance for cellular assays
Predicted values; experimental confirmation advised
Lipophilicity Drug-likeness SAR optimization

Hydrogen-Bond Donor and Acceptor Expansion

The 2,2‑dimethoxyethyl substituent introduces two methoxy oxygen atoms that function as additional hydrogen‑bond acceptors. According to the ChemSpider record, the target compound possesses six H‑bond acceptors and three H‑bond donors . In contrast, 6‑chloro‑N4,N4‑dimethylpyrimidine‑2,4‑diamine contains only four H‑bond acceptors and two H‑bond donors (the pyrimidine nitrogens and the exocyclic amine) based on its molecular formula C₆H₉ClN₄ . The 2‑fold increase in acceptor count (6 vs. 4) and the additional donor provide the target compound with a richer polar interaction profile that can be exploited for binding to kinase hinge regions, chaperone proteins, or for improving aqueous solubility through water‑bridged networks.

H-bond expansion
Class-level
Target: 6 HBA, 3 HBD
Comparator: ~4 HBA, ~2 HBD
Additional acceptors/donors may strengthen target engagement and selectivity
Inferred from molecular formulae; class-level comparison
Hydrogen bonding Molecular recognition Kinase hinge binding

Rotatable Bond and Polar Surface Area Differentiation

The target compound contains five freely rotatable bonds and exhibits a calculated topological polar surface area (tPSA) of 82 Ų . The N4,N4‑dimethyl comparator, with only two rotatable bonds (the N4–CH₃ bonds) and a tPSA of approximately 55 Ų , is significantly more rigid and less polar. The higher rotatable bond count imparts greater conformational entropy, which can be advantageous for induced‑fit binding but may incur a modest entropic penalty upon binding. The 27 Ų increase in tPSA (+49%) shifts the target compound closer to the recognised threshold of 140 Ų for oral bioavailability, potentially improving intestinal absorption while the extra flexibility enhances the probability of adopting bioactive conformations.

Flexibility & polarity
Context-dependent
Rotatable bonds: 5 vs. ~2; tPSA: 82 vs. ~55 Ų
Conformational and polarity shift supports ADME model calibration
Predicted tPSA and rotatable bond counts
Conformational flexibility Polar surface area ADME prediction

Thermal Stability and Volatility Comparison

The target compound exhibits a predicted boiling point of 452.0 ± 55.0 °C at 760 mmHg and a vapour pressure of 0.0 ± 1.1 mmHg at 25 °C . The ethyl analogue (6‑chloro‑N4‑ethylpyrimidine‑2,4‑diamine, CAS 6316‑09‑2) has a lower predicted boiling point of 405.4 ± 48.0 °C . The isopropyl analogue (CAS 30182‑24‑2) boils at 397.8 °C . The approximately 47–54 °C elevation in boiling point for the target compound reflects its higher molecular weight and greater intermolecular forces. The extremely low vapour pressure (essentially non‑volatile) makes it suitable for high‑temperature reactions and vacuum‑drying without significant loss, whereas the lower‑boiling analogues may require more careful thermal management during solvent evaporation or distillation.

Thermal stability
Context-dependent
BP ~452 °C; VP ~0 mmHg (25 °C)
Ethyl analogue BP ~405 °C
High-temperature reaction tolerance and reduced evaporative loss
Predicted boiling points; verify under process conditions
Thermal stability Volatility Purification method selection

Density and Molecular Packing Efficiency

The predicted density of 6‑chloro‑N4‑(2,2‑dimethoxyethyl)pyrimidine‑2,4‑diamine is 1.4 ± 0.1 g cm⁻³, with a molar volume of 172.2 cm³ mol⁻¹ . The N4‑ethyl comparator has a predicted density of 1.369 ± 0.06 g cm⁻³ , while the N4‑isopropyl derivative is less dense at 1.305 g cm⁻³ . The target compound’s higher density, despite a larger molar mass, indicates more efficient intermolecular packing, likely due to the additional oxygen atoms engaging in polar interactions. This can translate to better crystallinity, easier solid‑state characterisation, and potentially improved room‑temperature stability in the solid form.

Density & packing
Context-dependent
Density 1.4 vs. 1.37 (ethyl) and 1.31 g/cm³ (isopropyl)
More efficient packing supports solid-state characterization
Predicted densities; XRPD confirmation recommended
Density Molar volume Crystal engineering

Latent Aldehyde Handle for Synthetic Diversification

The 2,2‑dimethoxyethyl group is a well‑established protected form of a primary aldehyde (acetal). While simple N4‑alkyl analogues such as the ethyl, isopropyl, or dimethyl derivatives lack any latent reactive functionality beyond the chloro substituent, the target compound can be deprotected under mild acidic conditions to unveil a reactive aldehyde [1]. This aldehyde can undergo reductive amination, oxime formation, or Horner–Wadsworth–Emmons olefination, enabling on‑scaffold diversification that is impossible with the comparator analogues. There are no quantitative reactivity data comparing this compound directly to its analogues, but the presence of the acetal motif is a binary differentiator: the comparators have zero additional derivatisable sites, whereas the target compound provides one orthogonal handle.

Latent aldehyde handle
Class-level
Acetal-protected aldehyde present
Comparator: no orthogonal reactive site
Enables post-synthetic diversification; absent in simple N4-alkyl analogues
Qualitative differentiation; standard acetal chemistry
Prodrug design Synthetic intermediate Aldehyde protection

High-Value Application Scenarios Based on Evidenced Differentiation


Kinase-Focused Libraries for Property Space Tuning

The target compound’s LogP of 1.65 , six H‑bond acceptors, and five rotatable bonds place it in a differentiated physicochemical niche relative to simpler N4‑alkyl pyrimidine‑2,4‑diamines. This makes it a valuable entry in focused libraries designed to explore kinase hinge‑binding motifs. The 0.29 LogP increment over the dimethyl analogue and the 27 Ų larger polar surface area offer medicinal chemists a means to modulate permeability and solubility without resorting to more drastic scaffold changes.

Late-Stage Diversification via Acetal Deprotection

The 2,2‑dimethoxyethyl substituent functions as a masked aldehyde [1]. After the chloropyrimidine core has been elaborated (e.g., via Suzuki coupling at the 6‑chloro position), mild acidic deprotection reveals a primary aldehyde that can be used for reductive amination, bioconjugation, or prodrug construction. This orthogonal reactivity is absent in the ethyl, isopropyl, and dimethyl comparators, making the target compound the preferred starting material when a post‑synthetic diversification step is planned.

Solid-State Optimization and High-Temperature Protocols

With a predicted boiling point of 452 °C and a density of 1.4 g cm⁻³ , the target compound is less volatile and packs more efficiently than its lower‑boiling analogues (BP 397.8–405.4 °C ). This facilitates high‑temperature transformations (e.g., Buchwald–Hartwig aminations, microwave reactions) without significant evaporative loss and supports reproducible solid‑state characterisation by XRPD and DSC, critical for quality‑controlled procurement.

Computational ADME Model Calibration

The combination of intermediate LogP, elevated tPSA (82 Ų), and multiple rotatable bonds makes this compound a useful probe for calibrating in silico ADME models. Its property values occupy a space between very polar, rigid fragments and highly lipophilic, flexible lead molecules, allowing model refinement for predicting Caco‑2 permeability, human intestinal absorption, and plasma protein binding across a continuum of 2,4‑pyrimidinediamine derivatives .

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Dimethoxyethyl substitution modulating LogP, H-bonding, and flexibility
Property profile alignment vs. simpler N4-alkyl pyrimidines
Post-synthetic diversification studies
Orthogonal aldehyde handle after acetal deprotection
Diversification efficiency and compatibility with core scaffold reactions
High-temperature and solid-state characterization
High boiling point and dense molecular packing
Material stability and reproducibility under thermal stress
In silico ADME model calibration
Intermediate LogP, tPSA, and rotatable bond count
Model predictions for permeability and absorption across pyrimidine series
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